acetic acid alumane
Description
Chemical Composition and Structure Acetic acid alumane, more formally known as aluminum acetate, is an inorganic compound with the chemical formula Al(C₂H₃O₂)₃ (or Al(CH₃COO)₃). It consists of aluminum ions (Al³⁺) coordinated with three acetate anions (CH₃COO⁻) . Basic aluminum acetate (C₄H₇AlO₅) is a related variant, often formed under specific hydration or stoichiometric conditions .
Synthesis and Properties
Aluminum acetate is synthesized by reacting aluminum hydroxide with acetic acid. Key properties include:
Properties
IUPAC Name |
acetic acid;alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Al.3H/c1-2(3)4;;;;/h1H3,(H,3,4);;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWCXQSAANDKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[AlH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.[AlH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AlO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Reaction with Aluminum Metal
Aluminum reacts with acetic acid under specific conditions, overcoming its passivating oxide layer. The reaction produces aluminum acetate and hydrogen gas:
2 Al + 6 CH₃COOH → 2 Al(CH₃COO)₃ + 3 H₂↑
Key Factors:
-
Oxide Layer Removal : Mechanical abrasion (e.g., sanding) or catalytic additives (e.g., gallium) disrupt the Al₂O₃ layer, enabling direct acid-metal interaction .
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Reaction Medium : Aqueous acetic acid (5–20% concentration) optimizes reactivity, while glacial acetic acid slows the process due to lower proton availability .
Experimental Protocol :
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Pre-treat aluminum with sandpaper or a gallium catalyst.
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Immerse in 10% acetic acid at 50–60°C.
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Collect hydrogen gas and isolate aluminum acetate via crystallization .
Advantages:
-
Higher yield (>90%) compared to direct acid-metal reactions.
Thermal Decomposition Pathways
At elevated temperatures (>440°C), aluminum acetate decomposes:
Al(CH₃COO)₃ → Al₂O₃ + 3 CO₂↑ + 3 CH₄↑
Alternative pathway under vacuum:
Al(CH₃COO)₃ → Al(OH)(CH₃COO)₂ + CH₃COOH↑
Thermodynamic Data:
| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) | Source |
|---|---|---|---|
| Al + 3 CH₃COOH → Al(CH₃COO)₃ | -483.9 | -1429 | |
| Decomposition to Al₂O₃ | +88 | +84 |
Catalytic Hydrodeoxygenation (HDO)
In the presence of Pt-Mo catalysts, acetic acid undergoes HDO to form hydrocarbons, with aluminum acetate as an intermediate:
Step 1 : C–OH Bond Cleavage
CH₃COOH → CH₃CO* + OH * (Eₐ = 20 kJ/mol on Pt-Mo vs. 88 kJ/mol on Pt)
Step 2 : C–C Bond Splitting
CH₃CO* → CH₃* + CO * (Eₐ = 84 kJ/mol on Pt-Mo vs. 169 kJ/mol on Pt)
Selectivity Comparison:
| Catalyst | C₂ Selectivity (%) | CO₂ Selectivity (%) |
|---|---|---|
| Pt | 21–84 | 55–79 |
| Pt-Mo | 87–94 | <10 |
Antimicrobial Activity
Aluminum acetate solutions (1.25–2.5%) exhibit bacteriostatic effects by acidifying environments to pH <4.5, inhibiting pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Minimum Inhibitory Concentrations (MIC):
| Bacterium | MIC (Aluminum Acetate) |
|---|---|
| Staphylococcus aureus | 1.25% |
| Escherichia coli | 2.5% |
Coordination Chemistry
Aluminum acetate forms complexes with ligands like tartrate, enhancing solubility and stability:
Al(CH₃COO)₃ + C₄H₄O₆²⁻ → Al(CH₃COO)₂(C₄H₄O₆)⁻ + CH₃COO⁻
Scientific Research Applications
acetic acid alumane has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biochemical pathways and interactions. In medicine, it may be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid alumane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes.
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Adsorption Performance of Acetic Acid-Derived Materials
Table 2: Thermal Decomposition Temperatures
| Compound | Decomposition Temperature (°C) |
|---|---|
| Aluminum Acetate | 200–250 |
| Ferric Acetate | 160–200 |
| Basic Aluminum Acetate | 180–220 |
Q & A
Basic: What experimental methods are recommended for quantifying acetic acid concentration in bacterial fermentation broths?
Answer:
- Titration with NaOH : Use 0.1 M NaOH and phenolphthalein as an indicator to determine total acidity. This method is cost-effective but may have ~13.6% error due to manual measurement inconsistencies .
- Chromatography : For higher precision, employ HPLC with a C18 column (flow rate: 0.6 mL/min) or gas chromatography (GC) with a DB624 column and nitrogen carrier gas (30 mL/min). These methods quantify acetic acid alongside glucose and ethanol residuals .
- Enzymatic assays : Measure alcohol dehydrogenase (ADH) activity via spectrophotometry, where 1 unit = 1 µmol substrate oxidized per minute. Use Lowry assays for protein normalization .
Advanced: How can metabolic flux analysis (MFA) resolve contradictions between enzyme activity and acetic acid production data in engineered bacteria?
Answer:
- Flux quantification : Compare ethanol uptake rates (e.g., 7.89 vs. 5.13 mmol/gDW/h in engineered vs. wild-type A. pasteurianus) and correlate with ADH overexpression. MFA reveals increased total acetic acid flux (8.21 vs. 5.26 mmol/gDW/h) despite reduced TCA cycle activity .
- Proteome integration : Cross-reference flux data with proteomic results (e.g., downregulated aconitase in TCA cycle vs. upregulated heat shock proteins). This explains slower growth in engineered strains despite higher acid yield .
- Error mitigation : Use internal standards (e.g., n-butyl alcohol in GC) and triplicate assays to reduce variability in enzyme activity measurements .
Basic: What catalytic roles does aluminum chloride play in acetic acid reactions?
Answer:
- Lewis acid catalysis : Aluminum chloride () facilitates acylation and esterification by coordinating with carbonyl oxygen, enhancing electrophilicity. Example: Acetyl chloride synthesis from acetic acid .
- Hydration state effects : Use for hydrolytic reactions, as its Lewis acidity is modulated by water ligands. Anhydrous is preferred for Friedel-Crafts alkylation .
Advanced: What genetic engineering strategies improve acetic acid tolerance and yield in Acetobacter species?
Answer:
- Gene overexpression : Clone adhA (2,226 bp) and adhB (1,419 bp) into plasmid vectors (e.g., PBBR1MCS-4) and transform via electroporation (2.5 kV, ice-water bath). Engineered strains show 25% higher ADH activity (5.28 vs. 4.23 U/mg) .
- Stress tolerance : Upregulate glutamine synthetase to neutralize intracellular pH under high acidity. Overexpression of EF-Tu and alkyl hydroperoxide reductase reduces oxidative stress during fermentation .
Basic: How are physicochemical properties like viscosity of acetic acid measured for experimental reproducibility?
Answer:
- Viscometry : Use capillary viscometers at controlled temperatures (30–100°C). For glacial acetic acid, viscosity decreases from 1.037 mPa·s (30°C) to 0.457 mPa·s (100°C) .
- Data validation : Cross-check with Kaye & Laby reference tables to ensure accuracy. Report kinematic viscosity if density measurements are unavailable .
Advanced: How do discrepancies in substrate selectivity arise during methane-to-acetic acid conversion, and how are they addressed?
Answer:
- Catalytic challenges : Methane oxidation favors over methanol (ΔH = -877 vs. -200 kJ/mol). Use platinum bipyrimidine complexes in concentrated to achieve 81% methyl bisulfate selectivity .
- Reactor design : Optimize gas-liquid mass transfer in bubble column reactors to minimize overoxidation. Monitor intermediate metabolites via GC-MS .
Basic: What quality control protocols ensure reliable acetic acid assay kits for academic use?
Answer:
- Standard curves : Prepare N-acetyl-D-glucosamine (NAG) standards (0.1% w/v) for β-N-acetylglucosaminidase assays. Validate linearity (R² > 0.99) .
- Enzyme stability : Store kits at -20°C and avoid freeze-thaw cycles. Pre-test kit performance with control samples (e.g., 0.845 M acetic acid) .
Advanced: What computational tools integrate chemical nomenclature and formula indexing for acetic acid research?
Answer:
- CRF/SVM models : Use conditional random fields and support vector machines to index "acetic acid" and "" in literature. Tools like ChemAxon validate structure-name consistency .
- Database curation : Follow E-A-T (Expertise-Authoritativeness-Trustworthiness) guidelines to filter unreliable sources (e.g., BenchChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
